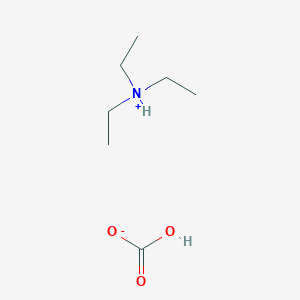

Triethylammonium bicarbonate

Cat. No. B8461081

M. Wt: 163.21 g/mol

InChI Key: AFQIYTIJXGTIEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07169298B2

Procedure details

Acetonitrile (HPLC gradient-grade), divinylbenzene (synthesis grade), methanol (HPLC gradient-grade), styrene (synthesis grade), and tetrahydrofuran (analytical reagent grade) were obtained from Merck (Darmstadt, Germany). Styrene and divinylbenzene were distilled before use. Acetic acid (analytical reagent grade), azobisisobutyronitrile (synthesis grade), decanol (synthesis grade), and triethylamine (p.a.) were purchased from Fluka (Buchs, Switzerland). A 1.0 M stock solution of triethylammonium acetate (TEM) was prepared by dissolving equimolar amounts of triethylamine and acetic acid in water. A 0.50 M stock solution of triethylammonium bicarbonate (TEAB) was prepared by passing carbon dioxide gas (AGA, Vienna, Austria) through a 0.50 M aqueous solution of triethylamine at 5° C. until pH 8.4–8.9 was reached. For preparation of all aqueous solutions, high-purity water (Epure, Barnstead Co., Newton, Mass., USA) was used. The standards of phosphorylated and non-phosphorylated oligodeoxynucleotides ((dT)12-18, p(dT)12-18, p(dT)19-24, p(dT)25-30) were purchased as sodium salts from Pharmacia (Uppsala, Sweden) or Sigma-Aldrich (St. Louis, Mo., USA). The synthetic oligodeoxynucleotides (dT)24 (Mr 7,238.71), a 5′-dimethoxytritylated 5-mer (DMTr-ATGCG, Mr 1805.42), and an 80-mer (Mr 24,527.17):

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

oligodeoxynucleotides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

sodium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

oligodeoxynucleotides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

DMTr-ATGCG

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:3])[CH3:2].[CH:4](C1C=CC=CC=1C=C)=[CH2:5].[CH2:14]=[CH:15]C1C=CC=CC=1.[C:22](=[O:24])=[O:23].[OH2:25]>C(N(CC)CC)C.C(O)(=O)C.O1CCCC1.CO>[C:22](=[O:25])([OH:24])[O-:23].[CH2:1]([NH+:3]([CH2:14][CH3:15])[CH2:4][CH3:5])[CH3:2] |f:9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C=C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Ten

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

oligodeoxynucleotides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

sodium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

oligodeoxynucleotides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

DMTr-ATGCG

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Styrene and divinylbenzene were distilled before use

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1.0 M stock solution of triethylammonium acetate (TEM) was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 5° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O.C(C)[NH+](CC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |